molecular formula C8H5F2N3O2 B12971147 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12971147
M. Wt: 213.14 g/mol
InChI Key: LHSSDTYAKJYWAS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-bromo-5-(difluoromethyl)pyridine with a suitable nucleophile under basic conditions. For example, potassium acetate and a palladium catalyst can be used to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods utilize metal-based catalysts to transfer the difluoromethyl group to the desired position on the pyridine ring. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 5-Trifluoromethyl-pyridine-2-carboxylic acid
  • 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester
  • Thiazolo[4,5-b]pyridines

Comparison: Compared to similar compounds, 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of both imidazole and pyridine rings. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.14 g/mol

IUPAC Name

2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5F2N3O2/c9-5(10)7-11-3-1-2-4(8(14)15)12-6(3)13-7/h1-2,5H,(H,14,15)(H,11,12,13)

InChI Key

LHSSDTYAKJYWAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(F)F)C(=O)O

Origin of Product

United States

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